

Inter-laboratory comparison of 3-Octanol analysis

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Compound of Interest

Compound Name: 3-Octanol

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An Inter-laboratory Comparison of **3-Octanol** Analysis: A Guide for Researchers

This guide provides a comparative overview of analytical performance for the quantification of **3-octanol**, a key volatile organic compound (VOC) relevant in flavor, fragrance, and environmental analysis. The data and protocols presented are synthesized from typical findings in inter-laboratory proficiency tests for VOCs and serve as a benchmark for laboratories aiming to validate their own methods.

Data Presentation

The performance of laboratories in analyzing **3-octanol** can be evaluated through inter-laboratory comparison studies or proficiency tests (PT). In such studies, participating laboratories analyze identical samples, and their results are compared against an assigned value. Key statistical measures include the z-score, which indicates how far a laboratory's result is from the consensus mean, and the reproducibility standard deviation (RSD), which describes the variability between different laboratories.

While a dedicated, large-scale inter-laboratory comparison exclusively for **3-octanol** is not publicly available, the following table represents typical performance data derived from proficiency tests on volatile organic compounds in complex matrices, such as food or environmental samples.^{[1][2]} The data illustrates the expected variability and performance parameters for a hypothetical proficiency test sample containing **3-octanol**.

Table 1: Representative Inter-laboratory Comparison Data for **3-Octanol** Analysis

Parameter	Value	Description
Assigned Value (µg/L)	85.0	The consensus concentration value established for the test sample.
Number of Participants	15	Total laboratories submitting results.
Reproducibility SD (µg/L)	12.8	Standard deviation of results among all participating laboratories.
Reproducibility RSD (%)	15.1%	Relative Standard Deviation, indicating inter-laboratory precision.
Acceptable z-score range	-2.0 to +2.0	A z-score within this range is typically considered a satisfactory performance.
Example Lab Result (µg/L)	92.5	A hypothetical result from a single participating laboratory.
Calculated z-score	0.59	Calculated as: (Lab Result - Assigned Value) / Reproducibility SD.

Note: This data is illustrative and based on typical performance characteristics observed in proficiency tests for related volatile compounds. Inter-laboratory precision can be poorer when samples require extensive cleanup or when concentrations are low.[\[1\]](#)[\[3\]](#)

Experimental Protocols

The following protocol outlines a common and robust method for the determination of **3-octanol** in a liquid matrix (e.g., wine, fruit juice, or water) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is frequently employed for the analysis of volatile and semi-volatile organic compounds in food and environmental samples.[\[4\]](#)[\[5\]](#)[\[6\]](#)

1. Sample Preparation:

- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
- Add an internal standard (e.g., 2-octanol or a deuterated analog) to correct for matrix effects and variations in extraction efficiency.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

- Place the vial in a heated autosampler tray or water bath set to 40°C.
- Allow the sample to equilibrate for 15 minutes with gentle agitation.
- Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C to extract the volatile compounds.

3. GC-MS Analysis:

- Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Gas Chromatograph: Agilent 7890 GC (or equivalent).
- Column: Use a non-polar or medium-polarity capillary column suitable for VOC analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at a rate of 5°C/min.

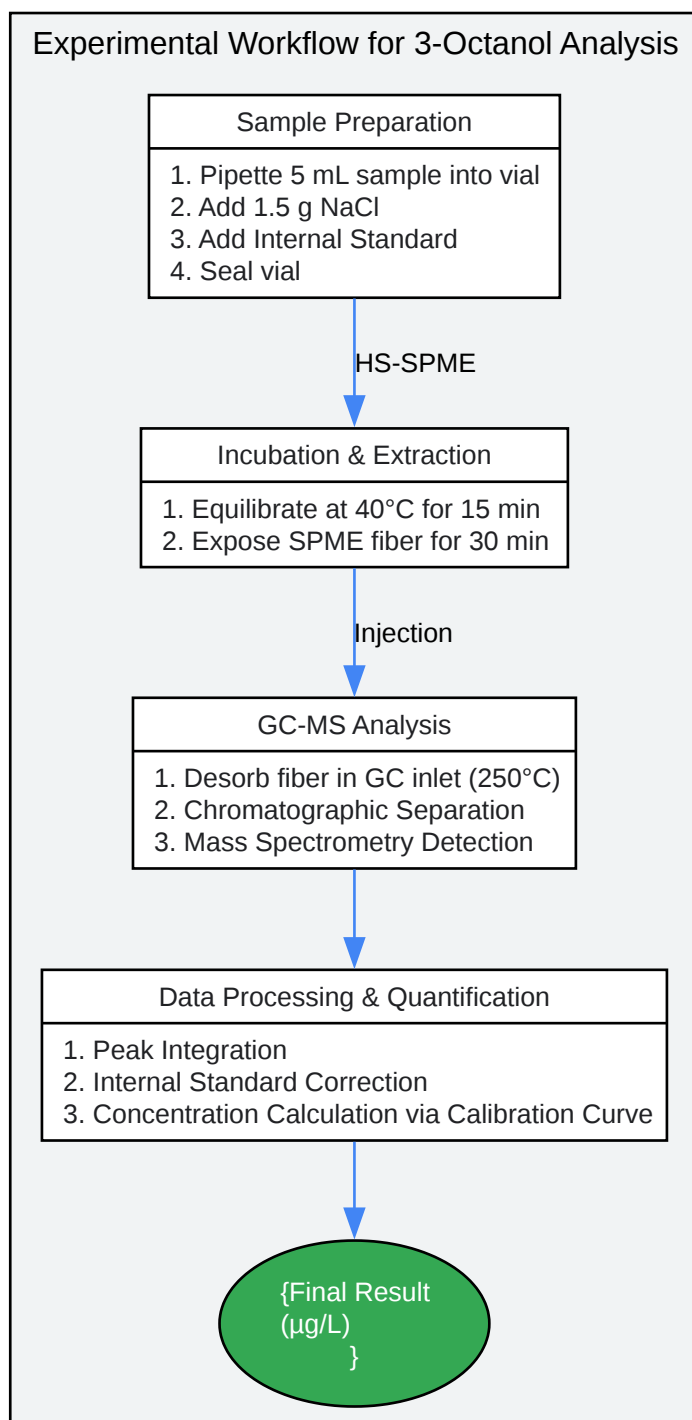
- Ramp 2: Increase to 240°C at a rate of 15°C/min.
- Hold at 240°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 5977 MS (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Scan mode (e.g., m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. Target ions for **3-octanol** typically include m/z 59, 87, and 101.

4. Quantification:

- Create a multi-point calibration curve by analyzing standard solutions of **3-octanol** in a matrix similar to the sample.
- Calculate the concentration of **3-octanol** in the sample by relating the peak area ratio of the analyte to the internal standard against the calibration curve.

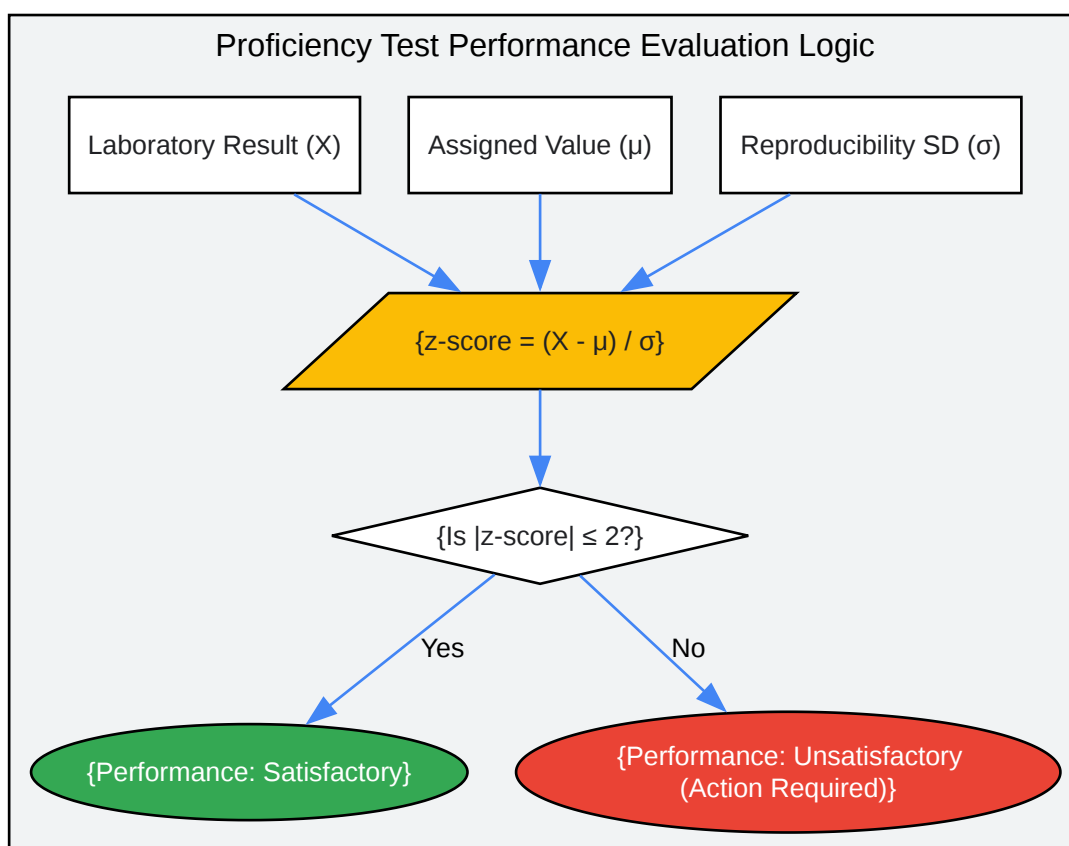
Mandatory Visualization

The following diagrams illustrate the analytical workflow for **3-octanol** determination and the logical relationship for evaluating laboratory performance in a proficiency test.



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Caption: A schematic of the HS-SPME-GC-MS workflow for quantifying **3-octanol**.



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Caption: Logic diagram for assessing laboratory performance using the z-score.

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